![molecular formula C15H16F5NO4 B2757106 (S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid CAS No. 270063-42-8](/img/structure/B2757106.png)
(S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid
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Description
Synthesis Analysis
The synthesis of Boc-amino-perfluorobutanoic acid involves several steps. Researchers have explored various routes, including peptide coupling reactions and amidation . Notably, high-temperature Boc deprotection using a phosphonium ionic liquid has been demonstrated as an effective method . This approach ensures efficient removal of the Boc group, allowing access to the desired compound.
Scientific Research Applications
- TPFPB, a strong Lewis acid, catalyzes hydrosilylation reactions. Boc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid can participate in these reactions, leading to siloxane bond formation. The Piers–Rubinsztajn reaction, where hydrosilanes react with alkoxysilanes, provides a controlled route to siloxane materials .
- Boc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid, due to its electron-deficient boron center, acts as a Lewis acid. It has been used in various organic transformations, including boration, hydrogenation, and alcohol or carbonyl deoxygenation .
- The unique reactivity pattern of the crowded tert-butyl group in this compound contributes to its versatility .
- Researchers have explored TPFPB-catalyzed reactions for the synthesis of well-defined siloxane oligomers, polymers, and copolymers. These materials find applications in coatings, adhesives, and biomedical devices .
- Boc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid plays a role in the controlled synthesis of siloxane materials. Polysiloxanes (silicones) are widely used due to their flexibility, thermal stability, and biocompatibility .
- Traditional silicone production involves polycondensation or ring-opening polymerization of cyclic monomers, often catalyzed by strong acids or bases .
- Boc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid was central to the FLP chemistry movement, bridging organic and inorganic chemistry. FLPs combine Lewis acids and bases to activate small molecules .
Hydrosilylation Reactions with Tris(pentafluorophenyl)borane (TPFPB)
Organic Synthesis and Lewis Acid Catalysis
Polymerization and Copolymer Formation
Silicon-Based Materials and Silicones
Frustrated Lewis Pair (FLP) Chemistry
properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5NO4/c1-15(2,3)25-14(24)21-6(5-8(22)23)4-7-9(16)11(18)13(20)12(19)10(7)17/h6H,4-5H2,1-3H3,(H,21,24)(H,22,23)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJBNSOJUYXDRT-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid |
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